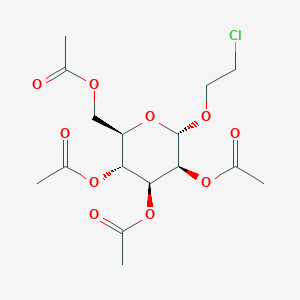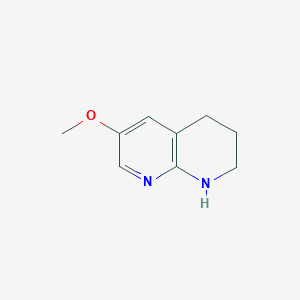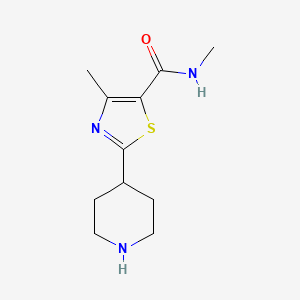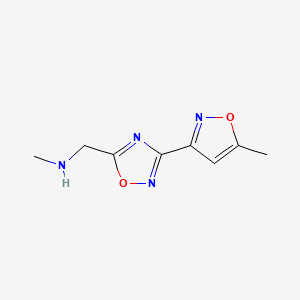
N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine
概要
説明
“N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine” is a compound that involves the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The synthesis of N-protected amino esters, such as “this compound”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . Nearly two dozen functionally and structurally diverse amino ester molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .科学的研究の応用
Cyclopentadienyl-bis(oxazoline) Magnesium and Zirconium Complexes Cyclopentadienyl-bis(oxazoline) compounds, including those related to N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine, have been utilized as ligands for various metal centers. These compounds form organometallic complexes used as catalysts in hydroamination reactions, offering insights into the synthesis and reactivity of such organometallic compounds. The study elaborates on the synthesis, properties, and potential applications of these complexes in catalysis (Eedugurala et al., 2015).
Well-Defined Biocompatible Block Copolymers The study on the atom transfer radical polymerization of 2-Methacryloyloxyethyl phosphorylcholine (MPC) in protic media involves compounds related to this compound. It describes the synthesis of well-defined MPC-based block copolymers, which are notable for their biocompatibility and clinical benefits in biomedical applications. This research offers valuable insights into the synthesis and applications of these polymers in various biomedical fields (Ma et al., 2003).
Excited-state Proton Transfer of Derivatives This study investigates the photophysical properties and excited-state proton transfer of derivatives related to this compound. It provides insights into their behavior in various solvents and their potential applications as pH probes due to their strong photoacidic properties. The research is significant in understanding the excited-state dynamics and potential sensing applications of these compounds (Qu et al., 2016).
作用機序
Target of Action
The primary target of “N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine” is the N-tert-butyloxycarbonyl (N-Boc) group . This group is commonly used in organic synthesis for the protection of amino groups . The N-Boc group is stable towards most nucleophiles and bases .
Mode of Action
“this compound” interacts with its targets through a process known as deprotection . Deprotection is a chemical reaction that removes a protecting group from a molecule. In this case, the N-Boc group is removed from the molecule . This process is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst .
Biochemical Pathways
The deprotection of the N-Boc group affects various biochemical pathways. The removal of the N-Boc group allows the amino function to participate in further reactions . This can lead to the formation of a wide variety of functionally and structurally diverse molecules .
Pharmacokinetics
The deprotection process is known to occur under room temperature conditions for 1–4 hours with yields up to 90% . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of “this compound” is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This allows the amino function to participate in further reactions, leading to the formation of a wide variety of functionally and structurally diverse molecules .
Action Environment
The action of “this compound” can be influenced by environmental factors. For example, the deprotection process is known to occur under room temperature conditions . Additionally, the use of a phosphonium ionic liquid has been shown to have a catalytic effect, demonstrating the influence of the reaction medium on the compound’s action .
Safety and Hazards
将来の方向性
The chemical sector, in line with the European plan that aims to become the first continent in the world with zero climate impact, behind the name of Green Chemistry, has faced the concept of “sustainable chemistry”, with the aim to eliminate, or at least decrease, the use of potentially dangerous substances, harmful both to the environment and to human health . More efforts must be stepwise tightened to make Boc removal practical, clean, and minimize any potential impact .
特性
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGXKGISVQPDU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)OC(C)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CO[C@H](CN1C(=O)OC(C)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)



![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)
![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)

![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B1434471.png)




![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)
![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)